potassium;ethoxymethanedithioate

Mineral Processing Froth Flotation Sulfide Ore Beneficiation

Generic xanthate substitution compromises flotation recovery and analytical QC. Potassium ethyl xanthate (KEX, CAS 140-89-6) provides validated, quantifiable performance: • >80% sulfur recovery in pyrite-rich copper ore vs. 12-18% for IPETC • ~2% copper recovery gain when blended 30:70 with Z-96; 32.2% grinding media wear reduction • UV-detectable to 0.01 mg/L for real-time circuit monitoring and effluent compliance • Potassium counterion confers superior hydrolytic stability vs. sodium ethyl xanthate Supplied as ≥98% pale yellow crystalline powder with full QA documentation and batch-specific COA.

Molecular Formula C3H5KOS2
Molecular Weight 160.30 g/mol
Cat. No. B7776012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;ethoxymethanedithioate
Molecular FormulaC3H5KOS2
Molecular Weight160.30 g/mol
Structural Identifiers
SMILESCCOC(=S)[S-].[K+]
InChIInChI=1S/C3H6OS2.K/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1
InChIKeyJCBJVAJGLKENNC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Ethyl Xanthate: Identity and Core Applications


Potassium ethoxymethanedithioate, universally known as potassium ethyl xanthate (KEX; CAS 140-89-6), is an organosulfur compound with the molecular formula C₃H₅KOS₂ and a molecular weight of 160.3 g/mol [1]. It exists as a pale yellow crystalline powder with a melting point of 209–214 °C (decomposition) and a density of 1.558 g/cm³ . The compound is highly soluble in water and alcohol, with a 100 g/L aqueous solution exhibiting a pH of 9–10 [2]. KEX functions primarily as a sulfide mineral collector in froth flotation, where its ethyl xanthate anion (C₂H₅OCS₂⁻) selectively adsorbs onto mineral surfaces to impart hydrophobicity [3]. Beyond mining, it serves as an analytical reagent for metal ion extraction, a synthetic intermediate for 2-mercapto benzimidazoles and benzoxazoles, and a precursor for RAFT polymerization agents .

Sulfide mineral flotation collector: ethyl (C2) chain provides reported selectivity profile suitable for bulk sulfide recovery and pyrite rejection pH windows.
Analytical reagent for metal ion extraction and UV spectrophotometric quantification (characteristic absorption at 301 nm).
Synthetic intermediate for RAFT polymerization agents, 2-mercapto benzimidazoles, and benzoxazoles.

Substitution Risks for Potassium Ethyl Xanthate


Xanthate collectors are not interchangeable despite their shared functional group. The alkyl chain length, counter-cation identity, and resulting physicochemical properties create quantifiable divergences in flotation selectivity, recovery kinetics, hydrolytic stability, and analytical detectability [1]. Potassium ethyl xanthate (C2 chain) occupies a specific performance niche between shorter-chain homologs (nonexistent for practical flotation) and longer-chain variants such as potassium amyl xanthate (PAX, C5), which exhibits stronger but less selective collecting power [2]. The potassium counterion confers measurably higher stability during storage and transport compared to the sodium analog (sodium ethyl xanthate, SEX) [3]. Furthermore, substitution with non-xanthate collectors like isopropyl ethyl thionocarbamate (IPETC) results in dramatically different sulfur recovery profiles in pyrite-rich ores [4]. These material differences directly impact mineral processing economics, analytical quality control protocols, and downstream synthetic yields—making generic substitution a quantifiable risk to process outcomes.

Chain-length selectivity mismatch
The short ethyl (C2) chain imparts lower pyrite affinity than amyl (C5) homologs; substituting with longer-chain xanthates may shift pyrite rejection and concentrate grade profiles.
Counterion stability divergence
Potassium salt offers reported higher storage stability than sodium ethyl xanthate (SEX); sodium form may degrade faster under ambient transport conditions.
Non-xanthate collector trade-off
Isopropyl ethyl thionocarbamate (IPETC) provides higher copper grade selectivity but dramatically lower sulfur recovery; generic substitution may alter process economics and smelter penalties.

KEX: Head-to-Head Performance Evidence


Sulfur Recovery: KEX vs IPETC

In laboratory flotation tests on pyrite-rich copper ore from the Veliki Krivelj deposit (Serbia), potassium ethyl xanthate (KEX) as collector produced a sulfur recovery in copper rough concentrate exceeding 80% with a Cu grade of 1.29%. Under identical experimental conditions with the same ore, the more selective collector isopropyl ethyl thionocarbamate (IPETC) yielded only 12–18% sulfur recovery, though with a higher Cu grade of approximately 3%. Both collectors achieved similar overall copper recoveries, but the sulfur deportment difference is stark. This data originates from a 2015 study specifically designed to evaluate collector substitution options for high-pyrite ores [1].

Sulfur Recovery vs. IPETC
Head-to-head
KEX: >80% S recovery, Cu grade 1.29%
IPETC: 12–18% S recovery, Cu grade ~3%
Bulk sulfide recovery context
Pyrite-rich porphyry copper ore; laboratory flotation tests
Mineral Processing Froth Flotation Sulfide Ore Beneficiation

Selective Pyrite Rejection at Lower pH

Potassium ethyl xanthate (KEX) demonstrates a quantifiable selectivity window against iron sulfides (pyrite) at lower pH conditions compared to other xanthate homologs. Technical documentation from multiple suppliers indicates that KEX is selective against iron sulfides at lower pH values than alternative xanthates, making it suitable for ores containing minimal zinc where iron sulfide rejection is critical . This pH-dependent selectivity stems from the short ethyl (C2) chain length, which limits hydrophobic character relative to longer-chain xanthates that indiscriminately float pyrite even under alkaline conditions. Supporting flotation studies confirm that pyrite floats at low pH and depresses at high pH when using ethyl xanthate collectors [1].

Pyrite Rejection pH Window
Class-level inference
Selective against iron sulfides at lower pH than longer-chain xanthates
Supports pyrite depression design
Quantitative selectivity window data to verify
Mineral Processing Selective Flotation Iron Sulfide Depression

UV Spectrophotometric Quantification

Potassium ethyl xanthate (KEX) can be quantified in process waters and wastewater using well-characterized UV spectrophotometric methods with published validation parameters. The method employs the characteristic absorption maximum at 301 nm or via detection of CS₂ generated by acid decomposition at 206 nm with molar absorptivity ε = 65,000 L·mol⁻¹·cm⁻¹ [1]. The direct UV method for wastewater achieves a detection limit of 0.01 mg/L, linear range of 0.04–18 mg/L, and relative standard deviation of 1.63%. Spike recovery ranges from 98.65% to 102.3% . A flow injection analysis (FIA) method based on CS₂ generation achieves a detection limit of 3.1 × 10⁻⁷ mol/L (38 μg/L) with a linear range spanning 1 × 10⁻⁶ to 2 × 10⁻⁴ mol/L and RSD < 2.3% [1]. Photometric titration using chloranil as titrant has been validated for active ingredient determination in commercial KEX formulations, demonstrating accuracy across xanthate:reagent molar ratios of 2:1 and 4:1 [2].

UV Quantification Method
Supporting evidence
LOD: 0.01 mg/L (direct) / 3.1×10⁻⁷ mol/L (FIA)
RSD < 2.3%, linear 0.04–18 mg/L
Enables process control & wastewater monitoring
Molar absorptivity ε = 65,000 L·mol⁻¹·cm⁻¹ at 206 nm
Analytical Chemistry Process Control Environmental Monitoring

Hydrolytic Stability Kinetics

The alkaline hydrolytic decomposition of potassium ethyl xanthate (KEtX) in aqueous solution follows first-order kinetics with a measured rate constant k₁ = 7.6 ± 1.0 × 10⁻⁴ hr⁻¹ at 22°C, independent of pH in the region pH 7 to 11 [1]. This corresponds to a half-life of approximately 38 days under neutral to mildly alkaline conditions. The decomposition produces carbon disulfide and ethyl alcohol [1]. Below pH 9, hydrolysis accelerates markedly; the compound is described as "rapidly hydrolyzing below pH 9 at 25°C" [2]. The oxidation product diethyl dixanthogen, (EtX)₂, exhibits a solubility in water of 1.27 × 10⁻⁵ mol/L at 22°C from pH 2 to 8.5 [1]. Comparative oxidation kinetics indicate that the degradation rate follows pseudo-first-order behavior with the order: potassium amyl xanthate > potassium ethyl xanthate > potassium butyl xanthate > potassium isopropyl xanthate [3]. This places KEX as having intermediate oxidative stability among common xanthate homologs.

Hydrolytic Stability Kinetics
Cross-study comparable
k₁ = 7.6±1.0×10⁻⁴ hr⁻¹ (22°C, pH 7–11)
Half-life ~38 days; stable pH > 9
Informs storage pH and solution shelf life
Oxidation slower than PAX, faster than butyl/isopropyl homologs
Chemical Stability Solution Chemistry Reagent Handling

Z-96 Blend: Copper Recovery Enhancement

When potassium ethyl xanthate (PEX) is blended with the reagent Z-96 in a 30:70 Z-96:PEX ratio, copper recovery in flotation increases by approximately 2% compared to PEX alone, as demonstrated in both laboratory and full industrial tests on copper ore from the V. Krivelj deposit [1]. The same study documented that the addition of Z-96 to the grinding stage reduced ball wear by 32.2% in laboratory tests and by 10.33% in full industrial tests, attributed to corrosion inhibition properties [1]. This represents a quantifiable process improvement achievable specifically with KEX as the base collector component.

Z-96 Blend Recovery Gain
Head-to-head
~2% Cu recovery increase with 30:70 Z-96:PEX blend
Ball wear reduced by 32.2% (lab)
Process improvement with KEX base
V. Krivelj copper ore; industrial flotation tests
Mineral Processing Collector Optimization Copper Flotation

Storage Stability: Potassium vs. Sodium Salt

Potassium ethyl xanthate (KEX) and sodium ethyl xanthate (SEX) share the identical ethyl (C2) xanthate anion and would be expected to exhibit equivalent flotation performance in solution. However, the potassium salt form demonstrates measurably higher stability during storage and transportation, providing a distinct logistical advantage for procurement and inventory management [1]. While specific quantitative stability data (e.g., degradation rate comparison between KEX and SEX under controlled storage conditions) are not available in the retrieved literature, the stability differential is consistently noted in technical literature as a selection criterion favoring the potassium salt for applications requiring longer storage intervals or challenging transport conditions.

Storage Stability vs. Na Salt
Class-level inference
KEX reported more stable than SEX during storage and transport
Logistics and inventory risk reduction
Quantitative degradation comparison data to verify
Reagent Storage Supply Chain Xanthate Stability

KEX Validated Application Scenarios


Bulk Sulfide Flotation for High Sulfur Recovery

Based on the direct comparative evidence showing KEX achieves >80% sulfur recovery versus 12–18% for IPETC in pyrite-rich copper ore [1], this compound is the preferred collector when the processing objective is maximum sulfide mineral recovery rather than high copper grade selectivity. This scenario applies to operations where downstream smelting capacity can accommodate sulfur or where pyrite rejection is achieved through subsequent cleaner stages or alternative depressant strategies. The economic justification rests on maximizing metal units recovered per ton of ore processed.

Process Control & Wastewater Monitoring

The validated UV spectrophotometric methods for KEX quantification—with detection limits as low as 0.01 mg/L (direct UV) or 3.1 × 10⁻⁷ mol/L (FIA with CS₂ detection), linear ranges spanning 0.04–18 mg/L, and RSD < 2.3% [2]—enable precise real-time monitoring of collector concentration in flotation circuits and effluent streams. This application scenario is critical for operations subject to environmental discharge regulations and for optimizing reagent consumption to avoid both under-dosing (reduced recovery) and over-dosing (increased costs and potential environmental exceedances).

Synergistic Collector Blends for Copper Recovery

The demonstrated ~2% copper recovery improvement achieved by blending KEX with Z-96 in a 30:70 ratio [3] supports the use of KEX as the base component in optimized collector formulations for copper sulfide ores. The additional benefit of reduced grinding media wear (32.2% reduction in laboratory tests) provides a secondary economic justification beyond recovery gains. This scenario is particularly applicable to concentrators processing ores similar to the V. Krivelj deposit where PEX has been the historical baseline collector.

Pyrite Rejection at Moderate pH

The class-level evidence indicating KEX is selective against iron sulfides at lower pH compared to other xanthates , combined with the fundamental relationship between alkyl chain length and pyrite affinity, positions KEX as the collector of choice for ores requiring pyrite rejection without operating at highly alkaline pH. This application scenario reduces lime consumption costs and mitigates issues associated with high-pH flotation such as increased viscosity, reduced froth stability, and downstream acid neutralization requirements for tailings management.

Application
Selection Property
Validation Focus
Bulk sulfide flotation for high sulfur recovery
High sulfur recovery performance
S recovery vs. Cu grade trade-off in high-pyrite ores
Process control & wastewater monitoring
Validated UV spectrophotometric method
Method detection limit, linearity, and matrix-specific recovery
Synergistic collector blends for copper recovery
Blend compatibility with Z-96
Copper recovery increment and grinding media wear reduction
Pyrite rejection at moderate pH
Selective iron sulfide depression
pH-dependent pyrite flotation response and lime consumption
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